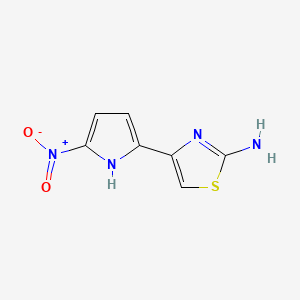
4-(5-Nitro-1H-pyrrol-2-yl)-2-thiazolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Nitro-1H-pyrrol-2-yl)-2-thiazolamine is a compound that features a pyrrole ring substituted with a nitro group at the 5-position and a thiazole ring substituted with an amino group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitro-1H-pyrrol-2-yl)-2-thiazolamine typically involves the formation of the pyrrole and thiazole rings followed by their coupling One common method involves the nitration of a pyrrole precursor, followed by the formation of the thiazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Nitro-1H-pyrrol-2-yl)-2-thiazolamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(5-Amino-1H-pyrrol-2-yl)-2-thiazolamine.
Applications De Recherche Scientifique
4-(5-Nitro-1H-pyrrol-2-yl)-2-thiazolamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(5-Nitro-1H-pyrrol-2-yl)-2-thiazolamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiazole ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-(4-iodo-5-nitro-1H-pyrrol-2-yl): Similar structure with an iodine atom instead of an amino group.
N-[4-(5-Nitro-1H-pyrrol-2-yl)-2-thiazolyl]formamide: Similar structure with a formamide group.
Uniqueness
4-(5-Nitro-1H-pyrrol-2-yl)-2-thiazolamine is unique due to the presence of both a nitro group and an amino group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propriétés
Numéro CAS |
58139-54-1 |
|---|---|
Formule moléculaire |
C7H6N4O2S |
Poids moléculaire |
210.22 g/mol |
Nom IUPAC |
4-(5-nitro-1H-pyrrol-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H6N4O2S/c8-7-10-5(3-14-7)4-1-2-6(9-4)11(12)13/h1-3,9H,(H2,8,10) |
Clé InChI |
GMMLYJLONARTJT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=C1)[N+](=O)[O-])C2=CSC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


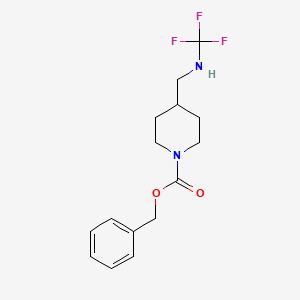
![[1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile](/img/structure/B13948321.png)

![2-Amino-3-methyl-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)butan-1-one](/img/structure/B13948330.png)

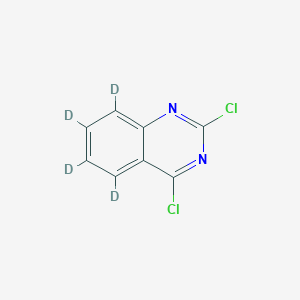
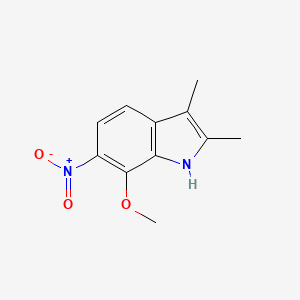
![3,5-Dibromo-2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13948351.png)
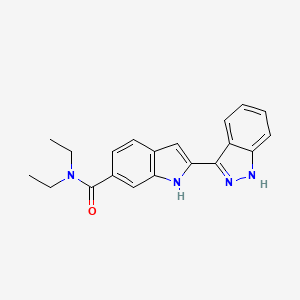
![1-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948358.png)
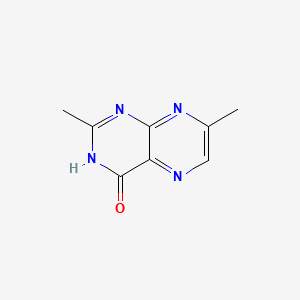
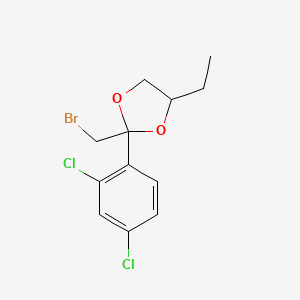
![2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13948370.png)

